molecular formula C14H22O3 B14561604 3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate CAS No. 61759-64-6

3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate

Cat. No.: B14561604
CAS No.: 61759-64-6
M. Wt: 238.32 g/mol
InChI Key: RYILZWKGLGVPOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate typically involves the esterification of geraniol with acetoacetic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The process can be summarized as follows:

  • Geraniol is reacted with acetoacetic acid in the presence of a strong acid catalyst.
  • The reaction mixture is heated to promote esterification.
  • The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the food industry as a flavoring agent

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of geraniol and acetoacetic acid. These products can further participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylocta-2,6-dienyl 3-oxobutanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its use as a flavoring agent and its potential biological activities make it a compound of interest in various fields of research .

Properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-11(2)6-5-7-12(3)8-9-17-14(16)10-13(4)15/h6,8H,5,7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYILZWKGLGVPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)CC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864194
Record name 3,7-Dimethyl-2,6-octadien-1-yl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61759-64-6
Record name 3,7-Dimethyl-2,6-octadien-1-yl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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